Tert-butyl 2,3-dioxo-3-phenylpropanoate
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Overview
Description
Tert-butyl 2,3-dioxo-3-phenylpropanoate is a chemical compound with the molecular formula C13H14O4 . It has a molecular weight of 234.24800 . The compound is also known by several synonyms, including 2,3-DIOXO-3-PHENYL-PROPANOIC ACID TERT-BUTYL ESTER and 2,3-DIOXO-3-PHENYL-PROPIONIC ACID TERT-BUTYL ESTER .
Synthesis Analysis
The synthesis of Tert-butyl 2,3-dioxo-3-phenylpropanoate involves several steps. The synthetic route includes the use of t-butyl 3-oxo- (CAS#:138714-59-7) and tert-butyl 3-hy (CAS#:5397-27-3) . The synthesis process has been documented in various literature, including Tetrahedron Letters, 2001, vol. 42, # 8 p. 1539 - 1542, Journal of Organic Chemistry, 1994, vol. 59, # 24 p. 7549 - 7552, and Tetrahedron Letters, 1991, vol. 32, # 42 p. 6039 - 6042 .Molecular Structure Analysis
The molecular structure of Tert-butyl 2,3-dioxo-3-phenylpropanoate is represented by the formula C13H14O4 . The exact mass of the molecule is 234.08900 . The LogP value, which represents the compound’s lipophilicity, is 1.78010 .Physical And Chemical Properties Analysis
Tert-butyl 2,3-dioxo-3-phenylpropanoate has a molecular weight of 234.24800 . The compound’s exact mass is 234.08900 . The compound’s PSA (Polar Surface Area) is 60.44000, and its LogP (partition coefficient between n-octanol and water) is 1.78010 . The density, boiling point, melting point, and flash point of the compound are not available .Relevant Papers The synthesis and properties of Tert-butyl 2,3-dioxo-3-phenylpropanoate have been discussed in various papers, including those published in Tetrahedron Letters, Journal of Organic Chemistry, and Heterocycles .
properties
IUPAC Name |
tert-butyl 2,3-dioxo-3-phenylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-13(2,3)17-12(16)11(15)10(14)9-7-5-4-6-8-9/h4-8H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOSCLCPPONYIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(=O)C(=O)C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20472902 |
Source
|
Record name | tert-Butyl 2,3-dioxo-3-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20472902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2,3-dioxo-3-phenylpropanoate | |
CAS RN |
138714-53-1 |
Source
|
Record name | tert-Butyl 2,3-dioxo-3-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20472902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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